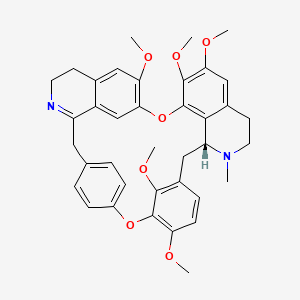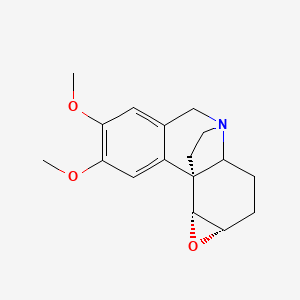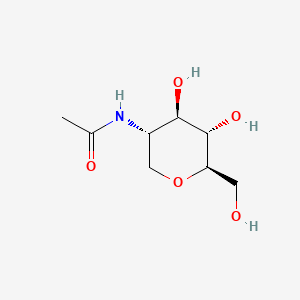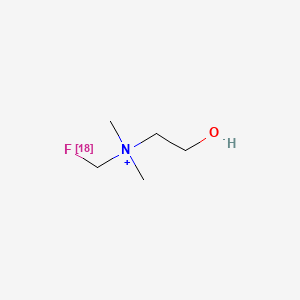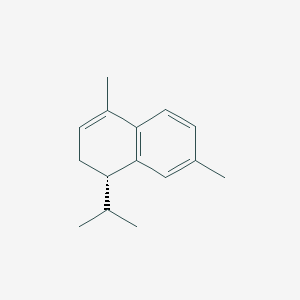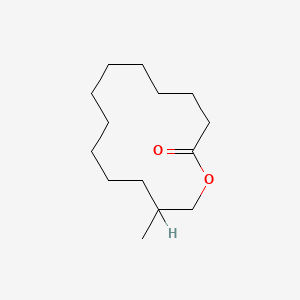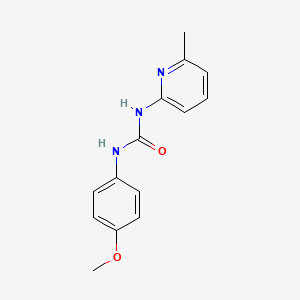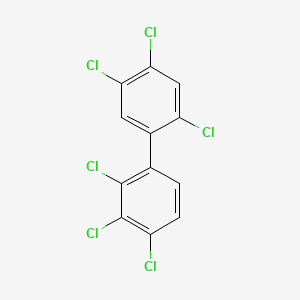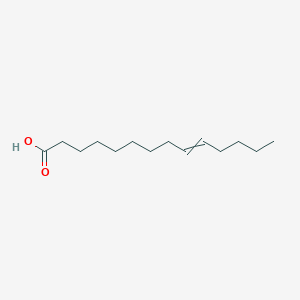
Myristoleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoleic acid, also known as this compound, is an omega-5 fatty acid. It is biosynthesized from myristic acid by the enzyme Stearoyl-CoA desaturase-1. This compound is relatively uncommon in nature, with one of its major sources being the seed oil from plants of the family Myristicaceae . It is also a constituent of Serenoa repens (Saw palmetto) and has shown activity against LNCaP prostate-cancer cells .
Synthetic Routes and Reaction Conditions:
From Oleic Acid Methyl Ester: The synthesis of cis-9-tetradecenoic acid methyl ester can be achieved from oleic acid methyl ester.
From Undecenoic Acid Methyl Ester: Another method involves the preparation of cis-10-tetradecenoic acid methyl ester from undecenoic acid methyl ester, a derivative of castor oil.
Industrial Production Methods:
Enzymatic Transesterification: Hexadecyl cis-9-tetradecenoate and hexadecyl cis-10-tetradecenoate are prepared by enzymatic transesterification of cis-9-tetradecenoic acid methyl ester and cis-10-tetradecenoic acid methyl ester with 1-hexadecanol (cetyl alcohol) respectively.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The double bond in 9-tetradecenoic acid allows for substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Myristoleic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-tetradecenoic acid exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
Myristic Acid: A saturated fatty acid from which 9-tetradecenoic acid is biosynthesized.
Oleic Acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.
Palmitoleic Acid: An omega-7 fatty acid with a similar structure but a different chain length.
Uniqueness:
Position of Double Bond: The double bond in 9-tetradecenoic acid is at the 9-10 position, which is unique compared to other similar fatty acids.
Biological Activity: Its ability to induce apoptosis in cancer cells and its anti-inflammatory properties make it unique among fatty acids
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradec-9-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16) |
InChI Key |
YWWVWXASSLXJHU-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)O |
Synonyms |
9-tetradecenoic acid myristoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


